molecular formula C20H15BrN2O2 B11711119 Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide

Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide

Katalognummer: B11711119
Molekulargewicht: 395.2 g/mol
InChI-Schlüssel: RUXATXMVRFQBOS-LPYMAVHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a biphenyl core, a carboxylic acid group, and a hydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide typically involves the condensation of Biphenyl-4-carboxylic acid hydrazide with 5-bromo-2-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, while the biphenyl core provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biphenyl-4-carboxylic acid hydrazide: Lacks the benzylidene moiety.

    5-Bromo-2-hydroxybenzaldehyde: Lacks the hydrazide group.

    Biphenyl-4-carboxylic acid: Lacks both the hydrazide and benzylidene moieties.

Uniqueness

Biphenyl-4-carboxylic acid (5-bromo-2-hydroxy-benzylidene)-hydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the hydrazide and benzylidene moieties allows for diverse chemical modifications and interactions.

Eigenschaften

Molekularformel

C20H15BrN2O2

Molekulargewicht

395.2 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C20H15BrN2O2/c21-18-10-11-19(24)17(12-18)13-22-23-20(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,24H,(H,23,25)/b22-13+

InChI-Schlüssel

RUXATXMVRFQBOS-LPYMAVHISA-N

Isomerische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.